
2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole” is a chemical compound with the CAS Number: 1315281-29-8 . It has a molecular weight of 242.51 . The compound is white to off-white to light orange-yellow solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-8(12)14(7)5/h6H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.51 . It is a white to off-white to light orange-yellow solid . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed and characterized various compounds that share structural similarities with 2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole, exploring their potential in synthesis and material science. For instance, studies on compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate provide insights into their synthesis, crystal structures, and theoretical analyses using Density Functional Theory (DFT) (Liao et al., 2022; Huang et al., 2021). These works are pivotal for understanding the properties and applications of similar compounds in the synthesis of complex molecules and materials.
Molecular Structure and Analysis
DFT studies are commonly used to predict the molecular structure and properties of such compounds, offering a theoretical foundation for experimental findings. The characterization and analysis of similar compounds, such as 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, through spectroscopic methods and X-ray diffraction, complemented by DFT calculations, reveal their molecular structure, electrostatic potential, and frontier molecular orbitals (Yang et al., 2021). These analyses are crucial for the development of new materials and catalysts.
Applications in Organic Synthesis
The application of this compound derivatives in organic synthesis, particularly in the formation of boronate esters and subsequent cross-coupling reactions, highlights its utility in constructing complex organic frameworks. Microwave-assisted synthesis methods have been developed for N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, facilitating the rapid and efficient synthesis of heteroaryl-substituted benzimidazoles, showcasing the compound's versatility in synthetic chemistry (Rheault et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that organoboron compounds are widely used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, the compound likely participates in transmetalation, a process where the boron group is transferred from the organoboron compound to a palladium catalyst . This reaction is facilitated by the boronic acid pinacol ester group in the compound.
Biochemical Pathways
Given its use in sm cross-coupling reactions , it can be inferred that the compound plays a role in carbon-carbon bond formation, which is a fundamental process in organic synthesis.
Pharmacokinetics
It’s noted that the compound is sparingly soluble in water (023 g/L) , which could impact its bioavailability.
Result of Action
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers . These precautions help maintain the stability and efficacy of the compound.
Propriétés
IUPAC Name |
2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-8(12)14(7)5/h6H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQXZCYTVMKINQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

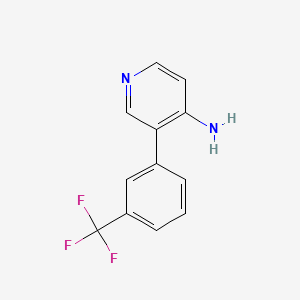
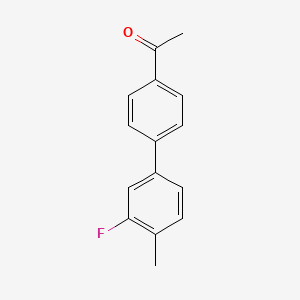
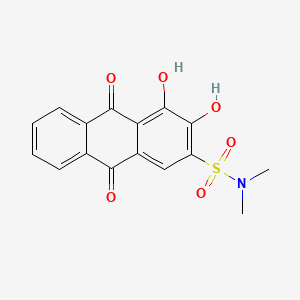

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)
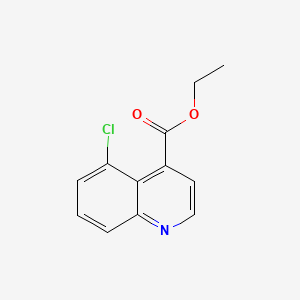

![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)
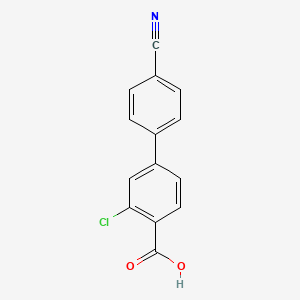

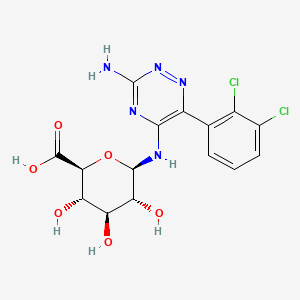
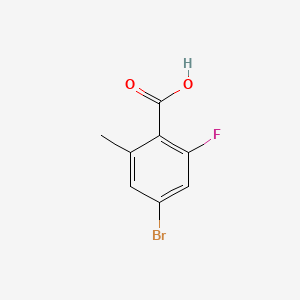

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)